N-[1-(2-methylphenyl)ethyl]aniline is an organic compound classified as an aromatic amine. Its chemical structure consists of a phenyl ring substituted with an ethyl group and an aniline moiety, making it a member of the broader class of substituted anilines. The compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.
The compound is synthesized through various chemical methods, often involving the reaction of 2-methylacetophenone with aniline. This synthesis can be performed under mild conditions using catalysts to enhance yield and purity.
N-[1-(2-methylphenyl)ethyl]aniline falls under the category of aromatic amines. Its molecular formula is , with a molecular weight of approximately . The compound is identified by its CAS number, which is 791808-29-2.
The synthesis of N-[1-(2-methylphenyl)ethyl]aniline can be achieved through several methods:
The reaction conditions often include:
The molecular structure of N-[1-(2-methylphenyl)ethyl]aniline can be represented using various chemical notation systems:
InChI=1S/C15H17N/c1-12-8-6-7-11-15(12)13(2)16-14-9-4-3-5-10-14/h3-11,13,16H,1-2H3
CC1=CC=CC=C1C(C)NC2=CC=CC=C2
Property | Value |
---|---|
CAS Number | 791808-29-2 |
Molecular Formula | C15H17N |
Molecular Weight | 211.30 g/mol |
N-[1-(2-methylphenyl)ethyl]aniline can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-[1-(2-methylphenyl)ethyl]aniline involves its interaction with biological targets within cells. It may influence various physiological processes by interacting with enzymes and receptors, though specific pathways are still under investigation.
N-[1-(2-methylphenyl)ethyl]aniline exhibits typical physical properties associated with aromatic amines:
Some relevant chemical properties include:
N-[1-(2-methylphenyl)ethyl]aniline finds applications in various scientific fields:
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: